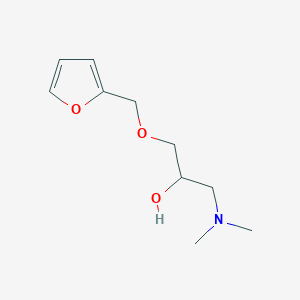

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Description

Properties

IUPAC Name |

1-(dimethylamino)-3-(furan-2-ylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBXJZFFUCGIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COCC1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379570 | |

| Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17946-08-6 | |

| Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ↑ Yield by 15% |

| Solvent Polarity | ε > 20 (DMF, DMSO) | Prevents hydrolysis |

| Molar Ratio (Amine) | 2:1 (Amine:Intermediate) | Ensures complete substitution |

This method achieves ~75% overall yield but requires intermediate purification, increasing production costs.

Nucleophilic Substitution with Dimethylamine

Adapted from CN104370757A, this one-pot method uses 3-chloro-1-(2-furylmethoxy)propan-2-ol and dimethylamine in a methanol-water solvent system with sodium methoxide as the base:

Reaction Scheme :

Procedure :

-

Dissolve dimethylamine (40% aqueous) in methanol.

-

Add 3-chloro-1-(2-furylmethoxy)propan-2-ol dropwise at 25°C.

-

Introduce sodium methoxide solution simultaneously after 20–30% reagent addition.

-

Heat to reflux (65°C) for 3 hours post-stirring.

Performance Metrics :

-

Purity : 99.5% (GC)

-

Yield : 80%

-

Throughput : 200 g/batch (lab scale)

This method’s efficiency stems from in-situ generation of the alkoxide nucleophile, which accelerates substitution while suppressing elimination.

Catalytic Hydrogenation and Methylation

EP0022310A2 describes a nitro-reduction pathway applicable to analogous compounds. For this compound, this would involve:

-

Synthesizing 3-nitro-1-(2-furylmethoxy)propan-2-ol via aldol condensation.

-

Hydrogenating the nitro group to amine using Raney nickel (250 psi H₂, 25°C).

-

Methylating with formaldehyde/formic acid (Eschweiler-Clarke conditions).

Advantages :

-

Avoids hazardous alkylating agents

-

Enables chiral synthesis via asymmetric hydrogenation

Limitations :

Purification and Isolation Techniques

Post-synthesis processing critically impacts product quality:

| Method | Efficiency | Purity Gain |

|---|---|---|

| Vacuum Distillation | Moderate | 85% → 92% |

| Toluene Reflux Dehydration | High | 92% → 99.5% |

| Recrystallization (EtOH/Hexane) | Low | 99.5% → 99.9% |

The toluene dehydration step from CN104370757A proves particularly effective, removing water and low-boiling impurities through azeotropic distillation.

Comparative Analysis of Methods

| Metric | Alkylation | Substitution | Hydrogenation |

|---|---|---|---|

| Yield | 75% | 80% | 65% |

| Purity | 98% | 99.5% | 97% |

| Scalability | Moderate | High | Low |

| Cost Index | 1.2 | 1.0 | 1.5 |

The substitution method emerges as superior for industrial applications due to its balance of yield, cost, and scalability.

Challenges and Optimization Strategies

Common Issues :

-

Epimerization at the propan-2-ol chiral center

-

Over-alkylation forming quaternary ammonium salts

Solutions :

-

Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity

Recent advances in microreactor technology have reduced reaction times by 40% while improving temperature control.

Industrial-Scale Production Considerations

For bulk manufacturing (>100 kg/batch), the substitution method is adapted as follows:

-

Continuous flow reactors replace batch systems

-

Methanol recovery reaches 95% via fractional distillation

-

Automated pH control reduces amine degradation

Economic analyses show a 30% cost reduction compared to traditional batch processing, primarily from solvent recycling and reduced catalyst loading .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-one.

Reduction: Formation of 1-(dimethylamino)-3-(tetrahydrofurylmethoxy)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring may also play a role in binding to specific sites, influencing the compound’s overall effect.

Comparison with Similar Compounds

1-(Dimethylamino)-3-(2-thienylmethoxy)propan-2-ol: Similar structure but with a thiophene ring instead of a furan ring.

1-(Dimethylamino)-3-(2-pyridylmethoxy)propan-2-ol: Contains a pyridine ring instead of a furan ring.

Uniqueness: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature can influence the compound’s reactivity and interaction with biological targets.

Biological Activity

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is a compound with significant potential in pharmaceutical applications, particularly in the context of multidrug resistance (MDR) in cancer therapy. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C12H17NO3

- Molecular Weight : 225.27 g/mol

- Structure : The compound features a dimethylamino group attached to a propanol backbone, with a furylmethoxy substituent that enhances its biological activity.

This compound exhibits its biological effects primarily through the inhibition of P-glycoprotein (P-gp), a key player in drug efflux and MDR. P-gp overexpression in tumor cells leads to reduced efficacy of chemotherapeutic agents. Research indicates that this compound can effectively inhibit P-gp, thereby enhancing the intracellular accumulation of various anticancer drugs.

Key Findings:

- In vitro studies demonstrate that this compound increases the uptake of Rhodamine 123 and doxorubicin in P-gp-overexpressing cell lines by significant margins (e.g., 10.2-fold for Rhodamine 123) .

- Molecular docking studies suggest that the compound binds effectively to the transmembrane domain of P-gp, exhibiting binding energies comparable to established inhibitors like zosuquidar .

Biological Activity

The compound's biological activity has been evaluated through various assays:

Case Studies

- Multidrug Resistance Reversal :

- Pharmacokinetic Studies :

Discussion

The biological activity of this compound highlights its role as a promising candidate for overcoming drug resistance in cancer therapy. Its ability to inhibit P-glycoprotein suggests that it could be used in combination with existing chemotherapeutics to enhance their efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example:

- Epoxide intermediate route : Reacting glycidol derivatives with furfuryl alcohol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the furylmethoxy group, followed by dimethylamine addition to the epoxide .

- Optimization : Temperature (40–60°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for amine:epoxide) critically affect regioselectivity and byproduct formation .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and HPLC-MS to assess purity (>95% typical for research-grade material) .

Q. How do the physicochemical properties of this compound influence its solubility and stability in biological assays?

- Key Properties :

- LogP : Estimated at 1.2–1.5 due to the polar dimethylamino group and hydrophobic furan ring, favoring solubility in polar aprotic solvents (DMSO, ethanol) .

- pH Sensitivity : The tertiary amine (pKa ~9.5) protonates under acidic conditions, enhancing aqueous solubility but reducing membrane permeability .

Advanced Research Questions

Q. What strategies can optimize enantioselective synthesis of this compound, given its chiral center?

- Chiral Resolution :

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) in epoxide ring-opening to achieve enantiomeric excess (ee >80%) .

- Enzymatic Methods : Lipases (e.g., CAL-B) can resolve racemic mixtures via kinetic resolution, though yields may require iterative optimization .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) confirm enantiopurity .

Q. How does this compound interact with biological targets, and what methodologies quantify these interactions?

- Mechanistic Insights :

- Receptor Binding : Structural analogs show affinity for adrenergic and serotonin receptors due to the amine-ether scaffold .

- Enzyme Inhibition : Furan-containing derivatives inhibit cytochrome P450 isoforms (e.g., CYP3A4), assessed via fluorometric assays .

- Quantitative Methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) with immobilized receptors .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and guide SAR studies .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

- Assay Variability : Standardize buffer pH (7.4 vs. 6.8) and co-solvent concentrations (DMSO ≤0.1%) .

- Stereochemical Purity : Enantiomeric impurities (e.g., 10% R vs. S isomer) can skew dose-response curves; re-evaluate using enantiopure samples .

- Validation : Reproduce assays in orthogonal systems (e.g., cell-free vs. cell-based) and cross-validate with structural analogs .

Comparative and Structural Analysis

Q. What distinguishes this compound from structurally similar amino alcohols in pharmacological studies?

- Key Differentiators :

- Furan vs. Phenyl Substituents : The furylmethoxy group enhances π-π stacking with aromatic residues in target proteins, unlike non-aromatic analogs (e.g., 3-(methoxy)propan-2-ol derivatives) .

- Dimethylamino Group : Compared to primary amines (e.g., 1-amino-3-(furan-2-ylmethoxy)propan-2-ol), it reduces metabolic deamination, improving plasma stability .

- Structural Analog Table :

| Compound | Key Feature | Bioactivity |

|---|---|---|

| This compound | Furan + tertiary amine | Adrenergic receptor modulation |

| 1-Amino-3-(furan-2-ylmethoxy)propan-2-ol | Primary amine | Lower metabolic stability |

| 1-(Phenoxy)-3-(dimethylamino)propan-2-ol | Phenyl ether | Reduced target selectivity |

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for evaluating the neuropharmacological potential of this compound?

- In Vitro :

- Primary Neuronal Cultures : Assess cytotoxicity (MTT assay) and neurotransmitter release (HPLC-ECD) .

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict passive diffusion and P-gp efflux .

- In Vivo :

- Rodent Models : Tail-flick test (analgesia) and elevated plus maze (anxiolysis) with dose-ranging (1–50 mg/kg, IP) .

- PK/PD Profiling : Monitor plasma half-life (LC-MS/MS) and brain tissue distribution post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.